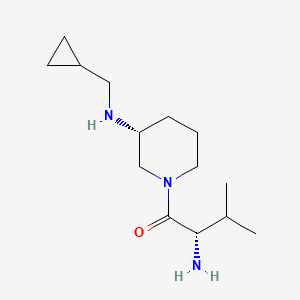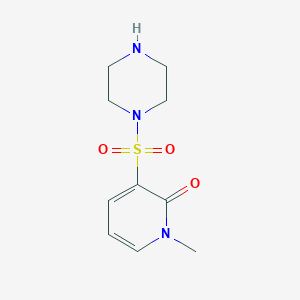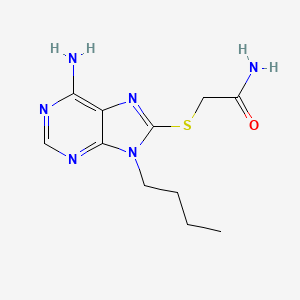
(R)-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound that features a chroman ring system substituted with amino and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Nitration: The chroman ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Amination: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Introduction of the Difluoroacetate Group: The difluoroacetate group is introduced via an esterification reaction using ethyl difluoroacetate and a suitable catalyst.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group or other oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives, oximes.
Reduction: Amino derivatives.
Substitution: Various substituted chroman derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, ®-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chroman ring system is similar to that of many biologically active molecules, making it a useful tool for understanding biological processes.
Medicine
In medicinal chemistry, ®-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The difluoroacetate group can enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate: Lacks the hydrochloride salt form, which may affect its solubility and stability.
Methyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and biological activity.
Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-dichloroacetate: Contains chlorine atoms instead of fluorine atoms, which can alter its chemical and biological properties.
Uniqueness
®-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride is unique due to the presence of both amino and nitro groups on the chroman ring, as well as the difluoroacetate group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15ClF2N2O5 |
|---|---|
Molecular Weight |
352.72 g/mol |
IUPAC Name |
ethyl 2-[(4R)-4-amino-6-nitro-2,3-dihydrochromen-4-yl]-2,2-difluoroacetate;hydrochloride |
InChI |
InChI=1S/C13H14F2N2O5.ClH/c1-2-21-11(18)13(14,15)12(16)5-6-22-10-4-3-8(17(19)20)7-9(10)12;/h3-4,7H,2,5-6,16H2,1H3;1H/t12-;/m1./s1 |
InChI Key |
SRZJDTKYJGMMDB-UTONKHPSSA-N |
Isomeric SMILES |
CCOC(=O)C([C@]1(CCOC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl |
Canonical SMILES |
CCOC(=O)C(C1(CCOC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine](/img/structure/B11787987.png)




![(2-Phenyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11788021.png)







